4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide, AldrichCPR, is a synthetic organic compound It is characterized by its pyrimidine core, which is substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and a carboxamide group at the 5-position The carboxamide group is further substituted with a 3-(2-oxopyrrolidin-1-yl)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro and Methylthio Groups: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus oxychloride. The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine under amide bond-forming conditions.
Attachment of the 3-(2-oxopyrrolidin-1-yl)propyl Moiety: This step involves the reaction of the carboxamide with 3-(2-oxopyrrolidin-1-yl)propylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core and its substituents can interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine-5-carboxamide: Lacks the 3-(2-oxopyrrolidin-1-yl)propyl moiety.
2-(Methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide: Lacks the chloro group.
4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide: Lacks the methylthio group.
Uniqueness
The presence of all three substituents (chloro, methylthio, and 3-(2-oxopyrrolidin-1-yl)propyl) in 4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide imparts unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C13H17ClN4O2S |
---|---|
Molecular Weight |
328.82 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H17ClN4O2S/c1-21-13-16-8-9(11(14)17-13)12(20)15-5-3-7-18-6-2-4-10(18)19/h8H,2-7H2,1H3,(H,15,20) |
InChI Key |
KILPQHNXSCOFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(=O)NCCCN2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.